Molecular Compactness and Lipophilicity Differentiate [3,4-d] from [3,2-d] Fusion Isomers
The target compound (MW 170.59 g mol⁻¹, XLogP3-AA 0.8, 0 H-bond donors, 3 H-bond acceptors, 0 rotatable bonds) is approximately 2.0 Da heavier and measurably more compact than its [3,2-d] fusion isomer 4-chloro-2-methylfuro[3,2-d]pyrimidine (MW 168.58 g mol⁻¹, 0 rotatable bonds) . The reduction in the oxygen-containing ring in the [3,4-d] system (dihydrofuran vs. aromatic furan) increases molecular flexibility and alters hydrogen-bonding capacity, which can translate into divergent pharmacokinetic behavior when the scaffold is elaborated into lead compounds .
| Evidence Dimension | Physicochemical property comparison between fusion isomers |
|---|---|
| Target Compound Data | MW = 170.59 g mol⁻¹, XLogP3-AA = 0.8, H-bond donors = 0, H-bond acceptors = 3, rotatable bonds = 0 |
| Comparator Or Baseline | 4-Chloro-2-methylfuro[3,2-d]pyrimidine (CAS 1245647-59-9): MW = 168.58 g mol⁻¹, XLogP3-AA = 1.2 (estimated), rotatable bonds = 0 |
| Quantified Difference | MW difference = +2.01 Da; XLogP3-AA difference ≈ −0.4 units (more hydrophilic for [3,4-d] isomer); H-bond acceptor count increased by 1 |
| Conditions | Computed physicochemical properties as reported in PubChem (release 2021.05.07) using standard prediction algorithms (XLogP3-AA, Cactvs). |
Why This Matters
For procurement decisions in lead optimization programs, the 2 Da mass increase and greater hydrophilicity of the [3,4-d] isomer may improve aqueous solubility and reduce non-specific protein binding relative to the [3,2-d] analog, making it a preferred starting scaffold for oral bioavailability optimization.
- [1] PubChem Compound Summaries: CID 21554597 (4-Chloro-2-methyl-5H,7H-furo[3,4-D]pyrimidine) and CID 53409740 (4-Chloro-2-methylfuro[3,2-d]pyrimidine). View Source
